4-(2,4-Difluorophenoxy)piperidine
Overview
Description
The compound 4-(2,4-Difluorophenoxy)piperidine is a halogenated piperidine derivative that is of interest due to its potential biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their diverse biological properties and are an important class of compounds in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related halogenated piperidine derivatives has been explored in several studies. For instance, halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential σ receptor ligands, with various substituents on the phenoxy ring and the nitrogen of the piperidine ring . Another study reported the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which showed potent antiallergy activity . Additionally, the synthesis of 3-alkoxy-4,4-difluoropiperidines was achieved by deoxofluorination of 3-alkoxy-4-piperidinones . The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, leading to a reasonable overall yield .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various spectroscopic and computational methods. For example, the vibrational spectra of a piperidine derivative were recorded and analyzed using Fourier-Transform Infrared and Raman spectroscopy, and the geometrical parameters were confirmed with X-ray diffraction data . The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. A study on the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines provided new methods for the preparation of piperidine derivatives . These reactions are crucial for the functionalization of the piperidine ring and the introduction of various substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring and the phenoxy group. The log P values, a measure of lipophilicity, of halogenated piperidines were estimated using HPLC analysis . The vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbitals of piperidine derivatives were computed to understand their reactivity and stability . The synthesis of difluorinated piperidines indicates the introduction of fluorine atoms can significantly alter the chemical properties of these compounds .
Scientific Research Applications
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Chemical Properties and Structure
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Pharmaceutical Applications
- Piperidine derivatives, including “4-(2,4-Difluorophenoxy)piperidine”, play a significant role in the pharmaceutical industry .
- They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The synthesis of substituted piperidines is an important task of modern organic chemistry .
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Medicinal Chemistry
- Piperidine derivatives are used in over twenty drug classes . They are found in anticancer agents , drugs for Alzheimer’s disease therapy , antibiotics , analgesics , antipsychotics , and antioxidants .
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
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Natural Products
- Piperidines are also a part of many alkaloids showing biological activity . For example, atropine (used clinically for the treatment of vomiting, nausea, and bradycardia ; an effective agent for slowing the development of myopia ) and morphine (analgesic for severe pain relief ; used as a third-line therapy in the treatment of neuropathic pain ) contain a fused piperidine ring .
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Cancer Therapy
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Infectious and Parasitic Diseases
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Chemical Properties and Structure
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Pharmaceutical Applications
- Piperidine derivatives, including “4-(2,4-Difluorophenoxy)piperidine”, play a significant role in the pharmaceutical industry .
- They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The synthesis of substituted piperidines is an important task of modern organic chemistry .
Safety And Hazards
properties
IUPAC Name |
4-(2,4-difluorophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTKODIQFDAGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625460 | |
Record name | 4-(2,4-Difluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)piperidine | |
CAS RN |
367501-08-4 | |
Record name | 4-(2,4-Difluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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